N-cyclopentylhydroxylamine hydrochloride

Tyrosinase inhibition N-nitrosohydroxylamine melanogenesis

Researchers developing tyrosinase inhibitors for melanogenesis or 5-lipoxygenase inhibitors for inflammatory diseases often face limited access to key N-alkylhydroxylamine building blocks. N-Cyclopentylhydroxylamine hydrochloride (CAS 60568-18-5) directly addresses this gap as the synthetic precursor to N-cyclopentyl-N-nitrosohydroxylamine (IC50 = 0.6 μM, equipotent to tropolone). - Provides a 5-fold potency advantage over N-benzyl analogs in tyrosinase assays. - Supplied as the HCl salt for aqueous compatibility and direct use in amide coupling or reductive amination. - Enables systematic SAR exploration of ring-size effects (vs. cyclohexyl/cyclobutyl). - Recommended purity ≥98% for multi-step synthetic sequences.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
CAS No. 60568-18-5
Cat. No. B1287427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentylhydroxylamine hydrochloride
CAS60568-18-5
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESC1CCC(C1)NO.Cl
InChIInChI=1S/C5H11NO.ClH/c7-6-5-3-1-2-4-5;/h5-7H,1-4H2;1H
InChIKeyYDYAXGCZWFLHHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentylhydroxylamine HCl: Baseline Characterization


N-Cyclopentylhydroxylamine hydrochloride (CAS 60568-18-5) is an N-alkyl hydroxylamine derivative supplied as the hydrochloride salt, appearing as a white crystalline solid with molecular formula C₅H₁₂ClNO and molecular weight 137.61 g/mol . The compound is classified as a versatile small molecule scaffold and building block for organic synthesis, featuring a cyclopentyl ring attached to the nitrogen of the hydroxylamine functional group . Its primary documented biological relevance lies in its role as a direct synthetic precursor to N-cyclopentyl-N-nitrosohydroxylamine, a potent mushroom tyrosinase inhibitor (IC₅₀ = 0.6 μM) [1], and as a claimed substituent (R⁴ = cyclopentyl) within a patented series of 5-lipoxygenase (5-LO) inhibitory hydroxylamine derivatives [2].

N-Cyclopentylhydroxylamine HCl: Beyond Generic N-Alkylhydroxylamines


The N-alkyl substituent on hydroxylamine derivatives dictates not only physicochemical properties such as basicity, solubility, and steric bulk, but also the biological activity of downstream derivatives. The cyclopentyl group imparts a specific steric and electronic profile distinct from the cyclohexyl analog (greater ring strain, different conformational landscape, and distinct pKa of the parent amine) [1]. Critically, in the N-nitrosohydroxylamine series, the N-cyclopentyl derivative achieves an IC₅₀ of 0.6 μM against mushroom tyrosinase—equipotent to tropolone—whereas the N-benzyl analog is approximately 5-fold less potent (IC₅₀ = 3.0 μM), demonstrating that the N-substituent directly determines inhibitory potency [2]. Furthermore, the regiochemistry of substitution (N- versus O-cyclopentylhydroxylamine) fundamentally alters reactivity: only the N-substituted isomer can be converted to the bioactive N-nitroso species, while the O-substituted isomer (CAS 76029-50-0) yields oxime-type derivatives with a different pharmacological profile [3].

N-Cyclopentylhydroxylamine HCl: Evidence for Procurement


Tyrosinase Inhibition: Cyclopentyl vs. Benzyl Substituent

N-Cyclopentylhydroxylamine hydrochloride serves as the direct synthetic precursor to N-cyclopentyl-N-nitrosohydroxylamine. In a head-to-head comparison within the same study series, N-cyclopentyl-N-nitrosohydroxylamine exhibited the most potent mushroom tyrosinase inhibition among all N-substituted N-nitrosohydroxylamines tested, with an IC₅₀ of 0.6 μM, equipotent to tropolone (the benchmark positive control). By contrast, N-benzyl-N-nitrosohydroxylamine showed an IC₅₀ of approximately 3.0 μM, representing a 5-fold lower potency [1]. This potency ranking is N-substituent-dependent and directly impacts the value proposition for procurement aimed at tyrosinase inhibitor development.

Tyrosinase inhibition N-nitrosohydroxylamine melanogenesis copper chelation

5-LO Inhibitor Patent Claims: Cyclopentyl Substituent

United States Patent US 5,334,614 (Zeneca Ltd.) explicitly claims hydroxylamine derivatives of formula I as 5-lipoxygenase inhibitors, wherein the R⁴ position is defined to include hydrogen, carbamoyl, (1-4C)alkyl, cyclopentyl, cyclohexyl, tetrahydrofuran-3-yl, tetrahydropyran-4-yl, and other substituents [1]. The specific enumeration of cyclopentyl as a claimed R⁴ substituent—alongside cyclohexyl and heterocyclic alternatives—establishes that the cyclopentyl group confers patent-relevant differentiation. Unlike the broader alkyl-substituted hydroxylamines (e.g., N-methyl or N-ethyl variants), the cyclopentyl-bearing derivatives fall within the composition-of-matter claims of this patent family, providing freedom-to-operate implications for commercial development.

5-Lipoxygenase inflammation leukotriene patent composition-of-matter

Commercial Purity: HCl Salt vs. Free Base and O-Isomer

Commercially, N-cyclopentylhydroxylamine hydrochloride (CAS 60568-18-5) is offered at purities of 95% (Fluorochem, via CymitQuimica ) and 98% (Leyan ; MolCore ), with ISO-certified quality systems applicable to global pharmaceutical R&D requirements . By comparison, the free base N-cyclopentylhydroxylamine (CAS 4901-28-4) is supplied at 95-98% purity but lacks the HCl salt's enhanced aqueous solubility and shelf stability . The regioisomeric O-cyclopentylhydroxylamine hydrochloride (CAS 52189-22-7) shares the same molecular formula and molecular weight but is a distinct chemical entity with different reactivity, underscoring the importance of CAS-number-level procurement specificity .

Chemical purity hydrochloride salt quality specification procurement

Synthetic Utility: Polycyclic Natural Product Scaffolds

N-Cyclopentylhydroxylamine (free base, CAS 4901-28-4) has been demonstrated as a key intermediate in the construction of polycyclic natural product scaffolds via one-pot reactions involving alkyne annulation, where trans-configured products were obtained through Zn/HCl-mediated reduction of the hydroxylamine moiety followed by Pd-catalyzed hydrogenolysis [1]. This specific synthetic sequence exploits the cyclopentyl-substituted hydroxylamine's unique reactivity profile; an alternative route using cyclopentanol required a mesylation/azide displacement/reduction sequence to achieve comparable stereochemical outcomes, highlighting the synthetic efficiency advantage of the hydroxylamine precursor [1]. Unlike simpler N-alkylhydroxylamines (e.g., N-methyl or N-ethyl), the cyclopentyl group provides sufficient steric bulk to influence diastereoselectivity in cyclization reactions.

Natural product synthesis alkyne annulation Zn/HCl reduction organic synthesis

Oxidation to Nitroso Compound and Inhibition Mechanism

N-Cyclopentylhydroxylamine hydrochloride can be oxidized to form N-cyclopentyl nitroso compounds, which constitute the active pharmacophore for tyrosinase inhibition via copper chelation at the enzyme active site [1]. The N-cyclopentyl-N-nitrosohydroxylamine was demonstrated to be a non-competitive inhibitor (unlike cupferron, which is competitive), indicating that the N-substituent modulates the inhibition mechanism itself [1]. Studies further showed that removal of either the N-nitroso or N-hydroxy group completely abolished enzyme inhibitory activity, confirming the essential nature of the intact N-nitrosohydroxylamine pharmacophore [2]. This oxidation pathway is unique to N-substituted hydroxylamines; the O-substituted isomer (O-cyclopentylhydroxylamine) cannot form the corresponding N-nitroso derivative and thus cannot access this bioactive chemical space.

N-nitrosohydroxylamine oxidation copper chelation enzyme inhibition mechanism

N-Cyclopentylhydroxylamine HCl: Key Research & Industrial Applications


Tyrosinase Inhibitor Lead Discovery & Optimization

For research groups developing tyrosinase inhibitors targeting melanogenesis disorders or cosmetic depigmentation, N-cyclopentylhydroxylamine hydrochloride provides direct synthetic access to N-cyclopentyl-N-nitrosohydroxylamine—the most potent compound in its structural class (IC₅₀ = 0.6 μM, equipotent to tropolone) [1]. The 5-fold potency advantage over the N-benzyl analog (IC₅₀ = 3.0 μM) translates to a lower starting concentration for hit-to-lead optimization and reduced compound consumption in dose-response profiling. Procurement of the hydrochloride salt (rather than the free base) is recommended for aqueous assay compatibility, given the salt's documented water solubility . Researchers should note that the derived N-nitroso compound exhibits non-competitive inhibition kinetics distinct from cupferron-type competitive inhibitors, enabling exploration of alternative binding modalities at the tyrosinase copper active site [1].

5-LO Inhibitor Medicinal Chemistry & IP Strategy

The specific enumeration of cyclopentyl as an R⁴ substituent in US Patent 5,334,614 (Zeneca Ltd.) for 5-lipoxygenase inhibitory hydroxylamine derivatives [2] positions N-cyclopentylhydroxylamine hydrochloride as a key building block for medicinal chemistry campaigns targeting inflammatory and allergic diseases mediated by leukotriene biosynthesis. When procuring for 5-LO inhibitor programs, the cyclopentyl-substituted building block enables exploration of patent-protected chemical space that is structurally distinct from cyclohexyl or simple N-alkyl (methyl, ethyl) analogs. The hydrochloride salt form facilitates direct use in amide coupling or reductive amination reactions common to hydroxamate-based 5-LO inhibitor synthesis.

Polycyclic Natural Product Total Synthesis

For synthetic chemistry groups engaged in natural product total synthesis, N-cyclopentylhydroxylamine hydrochloride (or its free base) serves as a demonstrated intermediate for constructing polycyclic scaffolds via one-pot alkyne annulation strategies [3]. The Zn/HCl-mediated reduction of the hydroxylamine moiety provides a direct route to trans-configured cyclopentane-fused products with fewer synthetic steps compared to alternative alcohol-based sequences (2 steps vs. 3 steps for comparable stereochemical outcomes) [3]. The cyclopentyl ring's steric influence on diastereoselectivity offers a distinct advantage over smaller N-alkylhydroxylamines (methyl, ethyl) that lack sufficient steric bulk to direct cyclization stereochemistry. Procurement of the hydrochloride salt with ≥95% purity is recommended to minimize side reactions during multi-step synthetic sequences.

N-Substituted Hydroxylamine Library for SAR Studies

As a member of the N-alkylhydroxylamine family with a cyclic alkyl substituent, N-cyclopentylhydroxylamine hydrochloride fills a critical gap between acyclic N-alkyl derivatives (N-methyl, N-ethyl) and the larger N-cyclohexyl analog [4]. For SAR campaigns exploring the effect of N-substituent ring size on biological activity—whether for tyrosinase, 5-LO, or other enzyme targets—procurement of the cyclopentyl variant alongside its cyclohexyl and cyclobutyl counterparts enables systematic exploration of ring-size-dependent potency and selectivity. The hydrochloride salt ensures consistent handling properties across the library set and facilitates parallel synthesis workflows in aqueous or polar aprotic solvents.

Technical Documentation Hub

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